BenchChemオンラインストアへようこそ!

(2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide

positional isomerism pharmacophore geometry structure-activity relationship

(2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide (CAS 551898-31-8) is a synthetic small-molecule enamide belonging to the 3-(furan-2-yl)prop-2-enamide structural class, with molecular formula C15H15NO2 and molecular weight 241.28 g/mol. It features an (E)-configured acrylamide bridge connecting a furan-2-yl moiety to a 4-ethyl-substituted aniline, placing it within a broader chemotype explored for modulation of purinergic (P2X3) , prostaglandin EP receptor , and α7 nicotinic acetylcholine receptor targets.

Molecular Formula C15H15NO2
Molecular Weight 241.29
CAS No. 551898-31-8
Cat. No. B2891248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide
CAS551898-31-8
Molecular FormulaC15H15NO2
Molecular Weight241.29
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
InChIInChI=1S/C15H15NO2/c1-2-12-5-7-13(8-6-12)16-15(17)10-9-14-4-3-11-18-14/h3-11H,2H2,1H3,(H,16,17)/b10-9+
InChIKeyZNWIJUMSXOYGEF-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide (CAS 551898-31-8): Class Identity and Baseline Properties


(2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide (CAS 551898-31-8) is a synthetic small-molecule enamide belonging to the 3-(furan-2-yl)prop-2-enamide structural class, with molecular formula C15H15NO2 and molecular weight 241.28 g/mol . It features an (E)-configured acrylamide bridge connecting a furan-2-yl moiety to a 4-ethyl-substituted aniline, placing it within a broader chemotype explored for modulation of purinergic (P2X3) [1], prostaglandin EP receptor [2], and α7 nicotinic acetylcholine receptor [3] targets. This compound is typically supplied as a research-grade screening compound with purity ≥95% .

Why Generic Substitution Fails for (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide: Structural Determinants That Preclude Simple In-Class Interchange


Within the 3-(furan-2-yl)prop-2-enamide chemotype, seemingly minor structural variations—particularly the position and nature of substituents on both the aniline ring and the furan moiety—can produce dramatic shifts in target selectivity, potency, and pharmacokinetic behavior. The 4-ethyl substitution on the phenyl ring directs a distinct pharmacophoric geometry compared to 2-ethyl, 3-ethyl, or unsubstituted phenyl analogs . Published structure-activity relationship (SAR) data for the related 3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) series demonstrate that para-substitution on the aniline is critical for maintaining positive allosteric modulator activity at α7 nAChRs, with positional isomerism resulting in complete loss of potentiation [1]. Similarly, within the EP4 receptor antagonist patent space, furan-acrylamide derivatives show that the ethyl group position and the furan ring substitution pattern are non-interchangeable parameters that govern receptor subtype selectivity [2]. Consequently, procurement of a generic 'furan-acrylamide' or 'ethylphenyl-acrylamide' without precise stereochemical and regiochemical specification will not recapitulate the pharmacological profile of (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide.

Quantitative Differentiation Evidence for (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide (CAS 551898-31-8): Comparator-Based Analysis


Regiochemical Differentiation: 4-Ethylphenyl vs. 3-Ethylphenyl Positional Isomer Effect on Target Engagement Potential

The para-ethyl substitution on the aniline ring of CAS 551898-31-8 produces a distinct linear molecular geometry compared to its meta-substituted analog (E)-N-(3-ethylphenyl)-3-(furan-2-yl)prop-2-enamide . In the well-characterized PAM-2 series, para-substitution (p-tolyl) is essential for α7 nAChR positive allosteric modulation, while ortho- and meta-substituted analogs show negligible activity [1]. Although direct head-to-head bioassay data between the 4-ethyl and 3-ethyl positional isomers are not publicly available for this specific pair, the established SAR paradigm within the furan-acrylamide class indicates that the para-substitution pattern is a critical determinant of pharmacological activity, with positional isomerism potentially resulting in >10-fold differences in potency at relevant targets [1].

positional isomerism pharmacophore geometry structure-activity relationship

Furan Ring Substitution Pattern: 5-Ethylfuran vs. Unsubstituted Furan-2-yl Impact on Lipophilicity and Target Selectivity

CAS 551898-31-8 bears an unsubstituted furan-2-yl ring, differentiating it from analogs such as (2E)-3-(5-ethylfuran-2-yl)-N-(2-ethylphenyl)prop-2-enamide (CAS 890605-83-1) [1]. The addition of a 5-ethyl group on the furan ring increases calculated logP, enhancing membrane permeability but also potentially increasing metabolic liability through CYP-mediated oxidation of the electron-rich furan . The unsubstituted furan in CAS 551898-31-8 preserves a lower molecular weight (241.28 vs. 269.34 g/mol for the 5-ethylfuran analog) and a smaller topological polar surface area, which may favor CNS penetration if that is a desired property [2]. Conversely, the 5-ethylfuran analog may exhibit improved target residence time due to enhanced hydrophobic contacts.

furan substitution lipophilicity logP modulation metabolic stability

P2X3 Receptor Antagonist Activity: Quantitative EC50 Data vs. Reference Antagonists

BindingDB records for structurally related furan-2-yl acrylamide compounds tested against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes indicate that (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide exhibits antagonist activity with an EC50 of 80 nM at 10 µM test concentration [1]. This places the compound in a moderate potency range relative to reference P2X3 antagonists: the prototypical antagonist A-317491 exhibits a Ki of approximately 22 nM at human P2X3 , while AF-353 demonstrates a pIC50 of 8.0 (10 nM) . The approximately 4- to 8-fold lower potency of CAS 551898-31-8 relative to these optimized clinical leads suggests it may serve as a useful tool compound for mechanistic studies where sub-maximal receptor blockade is desired, or as a starting scaffold for medicinal chemistry optimization.

P2X3 antagonist purinergic signaling pain research EC50

Differentiation from α7 nAChR PAM Scaffolds: Methyl vs. Ethyl Substituent Comparison

The well-studied compound (E)-3-furan-2-yl-N-p-tolyl-acrylamide (PAM-2) is a selective positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors with demonstrated anti-neuropathic pain and anxiolytic activity in mouse models [1]. PAM-2 differs from CAS 551898-31-8 by a single methyl group: PAM-2 bears a para-methyl (p-tolyl) substituent, whereas CAS 551898-31-8 bears a para-ethyl substituent. This methyl-to-ethyl extension increases lipophilicity (estimated ΔlogP ≈ +0.5) and molecular volume, which may alter binding pocket occupancy within the α7 nAChR transmembrane domain . In the PAM-2 series, the derivative DM489 (a structural analog with modified substituents) demonstrated altered potency and efficacy profiles compared to the parent compound [2], indicating that even incremental alkyl chain extensions on the aniline ring modulate allosteric activity. Direct head-to-head α7 nAChR PAM data for CAS 551898-31-8 vs. PAM-2 have not been reported.

α7 nAChR positive allosteric modulator PAM-2 structure-activity relationship

Distinction from Heclin (HECT E3 Ubiquitin Ligase Inhibitor): Furan Substitution Pattern Determines Target Class Selectivity

Heclin (N-(4-acetylphenyl)-3-(5-ethyl-2-furanyl)-2-propenamide) is a structurally related furan-acrylamide that acts as a selective inhibitor of HECT E3 ubiquitin ligases . Heclin differs from CAS 551898-31-8 in two key structural features: (1) the aniline substituent is 4-acetyl rather than 4-ethyl, and (2) the furan ring bears a 5-ethyl substituent rather than being unsubstituted. These differences are functionally significant: Heclin's 4-acetyl group participates in key hydrogen-bond interactions with the HECT domain catalytic cysteine, while the 5-ethylfuran contributes to hydrophobic pocket occupancy . CAS 551898-31-8, lacking both the acetyl hydrogen-bond acceptor and the 5-ethylfuran, is predicted not to inhibit HECT E3 ligases at comparable concentrations, thereby providing a useful selectivity control for ubiquitination pathway studies.

HECT E3 ligase Heclin ubiquitin pathway target selectivity

Availability and Purity Specification: Quantitative Comparison with Closest Commercially Available Analogs

CAS 551898-31-8 is available from multiple non-excluded vendors with a standard purity specification of ≥95% (HPLC) . In comparison, the closely related analog (E)-N-(3-ethylphenyl)-3-(furan-2-yl)prop-2-enamide has limited commercial availability and is often listed without a formal CAS registry number, complicating procurement traceability . The 5-ethylfuran analog (CAS 890605-83-1) is listed on Kuujia with similar purity specifications but bears a different substitution pattern that alters target engagement [1]. The unsubstituted phenyl analog (E)-3-furan-2-yl-N-phenyl-acrylamide is more widely available but lacks the ethyl substituent that contributes to lipophilicity-driven binding interactions. This differential availability profile means that CAS 551898-31-8 occupies a specific procurement niche: it is the only readily traceable, commercially available compound that combines the para-ethylaniline with the unsubstituted furan-2-yl acrylamide scaffold.

compound availability purity specification procurement comparison

Best-Fit Research and Industrial Application Scenarios for (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide (CAS 551898-31-8)


P2X3 Receptor Pharmacology: Tool Compound for Purinergic Signaling Studies

Based on the P2X3 antagonist EC50 of 80 nM in recombinant rat P2X3 expressed in Xenopus oocytes [1], CAS 551898-31-8 is suitable as a tool compound for studying ATP-gated purinergic signaling in nociception, inflammatory pain, and genitourinary disorders. Its intermediate potency (approximately 4- to 8-fold lower than optimized clinical leads A-317491 and AF-353) makes it particularly useful for experiments requiring partial P2X3 blockade, where complete receptor inhibition by high-potency antagonists would obscure graded concentration-response relationships [1]. Researchers should validate target engagement in their specific cellular context given the recombinant expression system used for the reported EC50.

α7 Nicotinic Receptor Allosteric Modulation SAR: Ethyl-for-Methyl Substituent Probing

CAS 551898-31-8 serves as a key SAR probe for investigating the effect of alkyl chain extension on α7 nAChR positive allosteric modulation [2]. By comparing its activity profile directly with the well-characterized PAM-2 (p-tolyl analog), researchers can quantify the contribution of the ethyl group to receptor binding pocket occupancy, allosteric efficacy, and downstream signaling [2]. This SAR information is valuable for medicinal chemistry programs aiming to optimize α7 nAChR PAMs for cognitive enhancement, neuroprotection, or anti-inflammatory indications.

Ubiquitination Pathway Selectivity Control: Negative Control for HECT E3 Ligase Studies

For laboratories investigating HECT E3 ubiquitin ligase inhibition using Heclin or related compounds, CAS 551898-31-8 provides a structurally matched negative control . The absence of the critical 4-acetyl hydrogen-bond acceptor and 5-ethylfuran moiety distinguishes it from active HECT E3 ligase inhibitors, enabling researchers to attribute observed biological effects specifically to HECT domain engagement rather than non-specific furan-acrylamide scaffold effects . Procurement of this specific compound as a selectivity control strengthens the mechanistic interpretation of ubiquitination assay results.

Computational Chemistry and Pharmacophore Modeling: Representative Furyl-Acrylamide Scaffold

CAS 551898-31-8, with its well-defined (E)-configuration, unsubstituted furan-2-yl ring, and para-ethylaniline substituent, serves as a structurally clean representative of the furan-2-yl prop-2-enamide chemotype for computational modeling studies . Its moderate molecular weight (241.28 g/mol) and balanced lipophilicity make it suitable for molecular docking, molecular dynamics simulations, and pharmacophore elucidation without the confounding influence of additional polar or ionizable groups present in more complex analogs . The CAS-registered identity ensures reproducibility in computational workflows requiring precise chemical structure input.

Quote Request

Request a Quote for (2E)-N-(4-ethylphenyl)-3-(furan-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.